![molecular formula C14H11BrN2O3 B5778069 N-(3-bromophenyl)-2-methyl-3-nitrobenzamide](/img/structure/B5778069.png)
N-(3-bromophenyl)-2-methyl-3-nitrobenzamide
Overview
Description
N-(3-bromophenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a bromine atom on the phenyl ring, a nitro group on the benzamide moiety, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-methyl-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS). The final step involves the formation of the amide bond by reacting the brominated nitro compound with 3-bromoaniline under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium amide (NaNH2) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Reduction: 2-methyl-3-amino-N-(3-bromophenyl)benzamide.
Substitution: N-(3-aminophenyl)-2-methyl-3-nitrobenzamide or N-(3-thiophenyl)-2-methyl-3-nitrobenzamide.
Oxidation: 2-carboxy-3-nitro-N-(3-bromophenyl)benzamide.
Scientific Research Applications
N-(3-bromophenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The nitro group can participate in redox reactions, while the bromine atom can facilitate interactions with biological targets through halogen bonding. The amide bond provides stability and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-2-methylbenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
N-(3-bromophenyl)-2-methyl-4-nitrobenzamide: The position of the nitro group is different, which can influence its reactivity and biological activity.
Uniqueness
N-(3-bromophenyl)-2-methyl-3-nitrobenzamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-methyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-12(6-3-7-13(9)17(19)20)14(18)16-11-5-2-4-10(15)8-11/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZFJEKSLROESA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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